molecular formula C17H26N2O3 B7921993 4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester

4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7921993
M. Wt: 306.4 g/mol
InChI Key: ZYAQOJBAFFTSHK-UHFFFAOYSA-N
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Description

4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a substituted amino group at the 4-position. The amino substituent comprises ethyl and 2-hydroxyethyl moieties, conferring both lipophilic and hydrophilic properties to the molecule.

Properties

IUPAC Name

benzyl 4-[ethyl(2-hydroxyethyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-18(12-13-20)16-8-10-19(11-9-16)17(21)22-14-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAQOJBAFFTSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353947-74-6) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound has the following chemical formula: C17H26N2O3, with a molecular weight of 306.40 g/mol. Its structure features a piperidine ring, an ethyl group, and a hydroxyethyl amino moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that similar piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways. The compound’s ability to interact with mitochondrial proteins may lead to enhanced apoptosis and reduced cell viability in tumor cells .

Antimicrobial Properties

The compound's benzyl ester form suggests potential antimicrobial activity. Benzyl esters are often associated with antibacterial and antifungal properties. Research on related compounds has demonstrated effective inhibition against a range of pathogens, suggesting that this compound may possess similar activities .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Studies on structurally analogous compounds have shown that they can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of pro-inflammatory mediators, indicating potential use in anti-inflammatory therapies .

Data Table: Biological Activity Summary

Activity Reference IC50/Effectiveness
Cytotoxicity IC50 values < 10 µM
Antibacterial Effective against Gram-positive bacteria
COX Inhibition IC50 = 0.04 µmol

Case Studies

  • Cytotoxicity in Cancer Cells : A study investigating the effects of piperidine derivatives on cancer cell lines found that certain modifications enhanced their cytotoxic effects. The derivatives were able to induce apoptosis through mitochondrial pathways, suggesting that similar modifications in this compound could yield potent anticancer agents .
  • Antimicrobial Efficacy : In vitro tests on related benzyl esters demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes, highlighting the potential for this compound as a therapeutic agent against infections .
  • Anti-inflammatory Effects : Research on piperidine derivatives indicated promising results in reducing inflammation markers in animal models. Compounds demonstrated significant inhibition of COX-2 activity, which is crucial for pain and inflammation management .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C17H26N2O3C_{17}H_{26}N_{2}O_{3}, with a molecular weight of approximately 306.40 g/mol. The structure features a piperidine ring, which is known for its role in numerous biological activities. The presence of the ethyl and hydroxyethyl groups contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound has been investigated for its potential as a drug candidate targeting various receptors, particularly in the central nervous system (CNS). Its structural similarity to known piperidine derivatives suggests possible activity as an analgesic or anxiolytic agent.
    • Antagonist Activity : Research has shown that derivatives of piperidine can act as antagonists for specific neurotransmitter receptors, which may lead to treatments for conditions such as depression or anxiety disorders .
  • Synthesis of Bioactive Molecules
    • Quinoline Derivatives : The compound serves as a precursor for synthesizing quinoline derivatives that exhibit antimicrobial properties. These derivatives have been studied for their efficacy against various bacterial strains, including Helicobacter pylori .
    • Quorum Sensing Modulators : It has been utilized in the development of quorum sensing modulators, which are crucial in controlling bacterial communication and virulence .
  • Material Science
    • Polymer Chemistry : The benzyl ester functionality allows for the incorporation into polymer matrices, enhancing the properties of materials used in biomedical applications such as drug delivery systems and tissue engineering .
    • Nanotechnology : Research indicates potential applications in nanotechnology where piperidine derivatives can be used to modify surfaces or create functionalized nanoparticles for targeted drug delivery .

Case Studies

  • Synthesis and Evaluation of Piperidine Derivatives
    • A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various piperidine derivatives, including those related to 4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester. These compounds were evaluated for their binding affinity to certain receptors, demonstrating promising results that warrant further investigation .
  • Antimicrobial Activity Assessment
    • In a series of experiments aimed at evaluating the antimicrobial activity of synthesized quinoline derivatives from the compound, results indicated significant inhibition against Staphylococcus aureus and Escherichia coli. This highlights the potential use of these derivatives in developing new antibiotics .
  • Development of CNS Active Compounds
    • Research conducted on the CNS effects of piperidine analogs revealed that modifications at the 4-position could enhance selectivity and potency towards specific receptor subtypes involved in mood regulation. This opens avenues for designing novel antidepressants based on this scaffold .

Comparison with Similar Compounds

Key Differences:

  • Heterocyclic Core : Piperidine (6-membered, one nitrogen) vs. piperazine (6-membered, two nitrogens) vs. pyrrolidine (5-membered, one nitrogen).
  • Substituent Groups: Variations in amino side chains (e.g., hydroxyethyl, isopropyl, cyclopropyl) and substitution positions (3- vs. 4-position).
  • Functional Groups : Presence of benzyl esters, carboxymethyl, or acetyl groups.

Comparative Data Table:

Compound Name Heterocycle Substituents Molecular Formula CAS Number Key Properties/Findings
4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester Piperidine Ethyl, 2-hydroxyethyl C18H28N2O3 Not explicitly listed Discontinued; polar due to hydroxyl group
(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine Ethyl, 2-hydroxyethyl (3-position) C17H26N2O3 313267-03-7 Chiral center; 5-membered ring increases rigidity
4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester Piperidine 2-Aminoethyl, isopropyl C18H29N3O2 1353972-73-2 Higher nitrogen content; potential for hydrogen bonding
4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester Piperidine Cyclopropyl, 2-aminoethyl, methyl linker C20H30N4O2 1353954-89-8 Bulky cyclopropyl group may hinder steric access
4-(2-Hydroxy-ethyl)-piperazine-1-carboxylic acid benzyl ester Piperazine 2-Hydroxyethyl C15H20N2O3 Not explicitly listed Dual nitrogen atoms enhance basicity; increased solubility

Physicochemical and Functional Implications

  • Steric Effects : Cyclopropyl and isopropyl groups in analogs introduce steric bulk, which may reduce metabolic degradation but limit membrane permeability.
  • Basicity : Piperazine derivatives exhibit higher basicity due to dual nitrogen atoms, influencing binding interactions in biological targets.

Research and Application Insights

  • Synthetic Utility : Many analogs serve as intermediates in medicinal chemistry. For example, the benzyl ester group is a common protecting group for carboxylates during synthesis .
  • Discontinued Status : The discontinuation of the target compound and some analogs may reflect challenges in scalability, stability, or shifting research priorities.

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